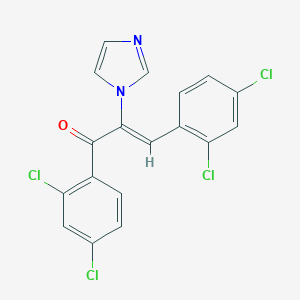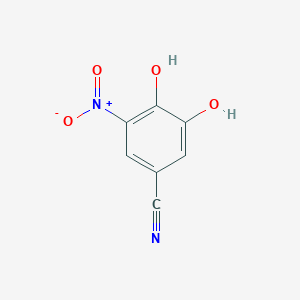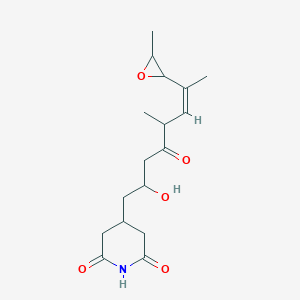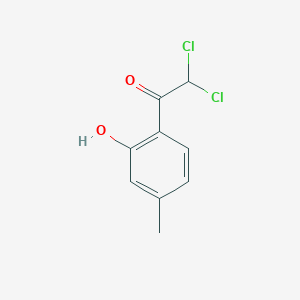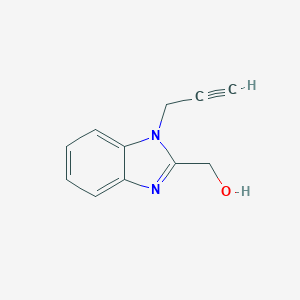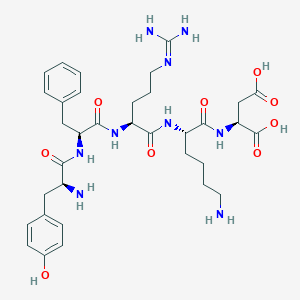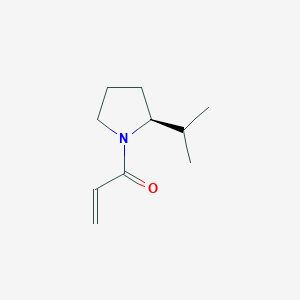
5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde (HPPC) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. HPPC is a pyrazolidine-1-carbaldehyde derivative and is commonly used as a reagent in organic synthesis.
Applications De Recherche Scientifique
5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde has been used in various scientific research applications, including as a reagent in organic synthesis, as a fluorescent probe for detecting aldehydes, and as a potential therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde is not fully understood, but it is believed to act as an aldehyde scavenger, reacting with aldehydes to form stable adducts. This scavenging activity may be responsible for its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in treating diseases associated with oxidative stress and inflammation. Additionally, 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde has been shown to have neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde in lab experiments is its high reactivity towards aldehydes, which makes it a useful tool for studying aldehyde metabolism. However, its reactivity can also be a limitation, as it may react with other compounds in a sample, leading to false results.
Orientations Futures
There are several potential future directions for research on 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and potential applications in organic synthesis. Finally, the development of new methods for synthesizing 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde may lead to improved yields and purity, making it more accessible for research and potential commercial applications.
Conclusion:
In conclusion, 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand its potential applications and to develop new methods for synthesizing 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde.
Méthodes De Synthèse
The synthesis of 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde involves the reaction of 5-hydroxy-2-propan-2-ylpyrazolidine with chloroacetaldehyde in the presence of a base. The resulting product is 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde, which can be purified by recrystallization.
Propriétés
Numéro CAS |
124838-25-1 |
|---|---|
Nom du produit |
5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde |
Formule moléculaire |
C7H14N2O2 |
Poids moléculaire |
158.2 g/mol |
Nom IUPAC |
5-hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde |
InChI |
InChI=1S/C7H14N2O2/c1-6(2)8-4-3-7(11)9(8)5-10/h5-7,11H,3-4H2,1-2H3 |
Clé InChI |
SALVPQAIWNXCAB-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC(N1C=O)O |
SMILES canonique |
CC(C)N1CCC(N1C=O)O |
Synonymes |
1-Pyrazolidinecarboxaldehyde, 5-hydroxy-2-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



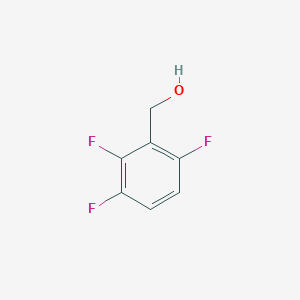
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid](/img/structure/B56107.png)
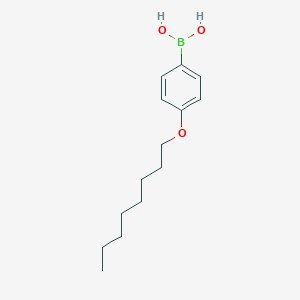
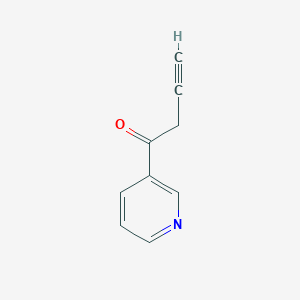
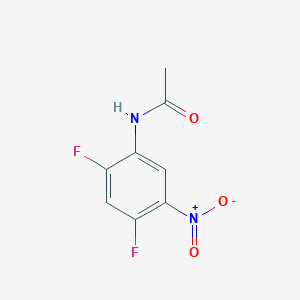
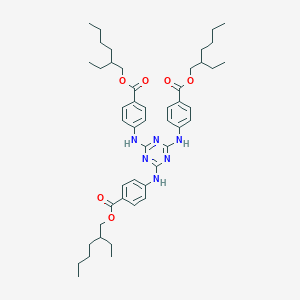
![2-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B56123.png)
